molecular formula C10H22N2S B12859666 [3-(2,2-Dimethylthiomorpholin-4-yl)propyl](methyl)amine

[3-(2,2-Dimethylthiomorpholin-4-yl)propyl](methyl)amine

Cat. No.: B12859666
M. Wt: 202.36 g/mol
InChI Key: ABWSFNUVXGVEHW-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthiomorpholin-4-yl)propylamine: is an organic compound that features a thiomorpholine ring substituted with a dimethyl group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process might include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dichloromethane.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Chemistry: In chemistry, 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: In medicine, 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Uniqueness: 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine stands out due to its unique thiomorpholine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H22N2S/c1-10(2)9-12(7-8-13-10)6-4-5-11-3/h11H,4-9H2,1-3H3

InChI Key

ABWSFNUVXGVEHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CCCNC)C

Origin of Product

United States

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